molecular formula C10H8ClN3O2 B2886177 1-(3-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1247438-10-3

1-(3-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2886177
CAS No.: 1247438-10-3
M. Wt: 237.64
InChI Key: CIZGJOYZCPZSQX-UHFFFAOYSA-N
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Description

The compound “1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular formula, molecular weight, and other characteristics. For a similar compound, the molecular formula is given as C19H18ClN3O4, with a molecular weight of 387.82 g/mol .

Scientific Research Applications

Corrosion Inhibition

The triazole derivatives, including compounds related to 1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, have been extensively studied for their corrosion inhibition properties. For example, a study on the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT) has shown its effectiveness in inhibiting corrosion of mild steel in acidic media. The research indicates that such compounds can offer high inhibition efficiencies, suggesting their potential as protective agents in industrial applications involving metal preservation (Lagrenée et al., 2002).

Antimicrobial and Antifungal Activities

Triazole derivatives have been synthesized for potential use as antimicrobial and antifungal agents. A study on the synthesis of 3-((2,4-dichlorophenoxy)methyl)-1,2,4-triazolo(thiadiazoles and thiadiazines) demonstrated potent anti-inflammatory and promising molluscicidal activities of these compounds. This suggests their application in the development of new treatments or preventive measures against infections and diseases caused by microorganisms (El Shehry et al., 2010).

Pharmaceutical Research

The study of triazole derivatives extends into pharmaceutical research, where these compounds are investigated for their biological activities, including their role as scaffolds in drug development. For instance, novel 1,2,3-triazole tethered 1,3-disubstituted β-carboline derivatives have shown significant cytotoxic and antibacterial activities, highlighting the potential of triazole derivatives in developing new therapeutic agents (Salehi et al., 2016).

Material Science and Engineering

In material science, triazole compounds are explored for their potential in creating new materials with unique properties. For example, strategies toward syntheses of triazolyl- or triazolium-functionalized unsymmetrical energetic salts reveal the possibility of using these compounds in the development of materials with desirable thermal stability and density for specific industrial applications (Wang et al., 2007).

Metal-Organic Frameworks (MOFs)

The bifunctional nature of certain triazole derivatives allows for their application in constructing metal-organic frameworks (MOFs), which are of interest for gas storage, separation, and catalysis. A study utilizing 4-(4-carboxyphenyl)-1,2,4-triazole (HCPT) in MOF construction demonstrates the selective sorption of CO2 over N2 and CH4, indicating potential applications in environmental technology and energy storage (Chen et al., 2015).

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-8-3-1-2-7(4-8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZGJOYZCPZSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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